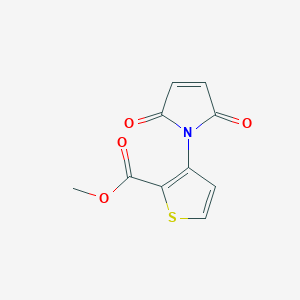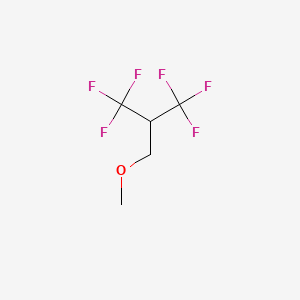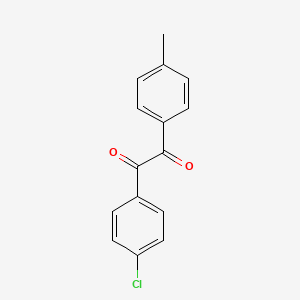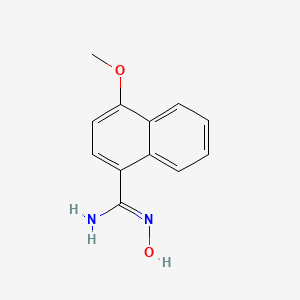![molecular formula C12H13F3Si B1608316 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene CAS No. 40230-93-1](/img/structure/B1608316.png)
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
概要
説明
科学的研究の応用
Intramolecular Chain Hydrosilylation
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene and similar compounds have been studied for their reactivity in intramolecular chain hydrosilylation reactions. For example, diorganyl[2-(trimethylsilylethynyl)phenyl]silanes, when treated with specific initiators in benzene, afford corresponding benzosiloles. The trimethylsilyl group is crucial for stabilizing intermediary alkenyl carbocations, facilitating the reaction through a β-silyl effect, which leads to the formation of ethenyl cations. These cations then abstract a hydride from the silane to yield benzosiloles, demonstrating a method for constructing cyclic silicon-containing compounds (Arii et al., 2016).
Synthesis of Polycyclic Aromatic Hydrocarbons
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene derivatives have been utilized in the facile synthesis of diverse polycyclic aromatic hydrocarbons (PAHs). By employing a trisaryne equivalent and engaging in Diels-Alder reactions or palladium-catalyzed hexasilylation, researchers have been able to achieve modest to excellent yields of PAHs, highlighting the compound's role in the straightforward synthesis of complex aromatic systems (Ikadai et al., 2005).
Electrophilic Addition and Metal Complex Formation
The compound and its derivatives have been explored for their reactivity in electrophilic addition reactions and the formation of metal complexes. For instance, treatment with cobalt carbonyl compounds leads to the formation of ethynylcobalt complexes, showcasing the potential for creating metal-organic frameworks and catalysts. This reactivity pattern opens avenues for the development of novel materials and catalytic systems (Moreno et al., 2001).
Hydrogallation Reactions
Hydrogallation of compounds such as 1,4-bis(trimethylsilylethynyl)benzene and 1,3,5-tris(trimethylsilylethynyl)benzene with dialkylgallium hydrides has been studied, leading to addition products that showcase potential as di- and tripodal chelating Lewis acids. These findings suggest applications in coordination chemistry and catalysis, where the chelating properties of the resulting compounds could be leveraged (Uhl et al., 2007).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Mode of Action
It’s known that trifluoromethyl groups can participate in various chemical reactions . For instance, in the presence of a metal salt, trifluoromethyltrimethylsilane reacts with aldehydes and ketones to give a trimethylsilyl ether .
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to contribute to the biological activity of many pharmaceuticals .
Action Environment
It’s known that the stability and reactivity of trifluoromethyl groups can be influenced by factors such as temperature and ph .
特性
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)8-7-10-5-4-6-11(9-10)12(13,14)15/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWMUAXYSGPPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401537 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
CAS RN |
40230-93-1 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

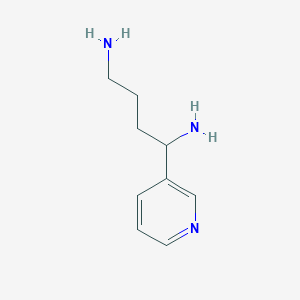
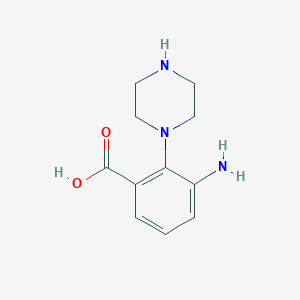
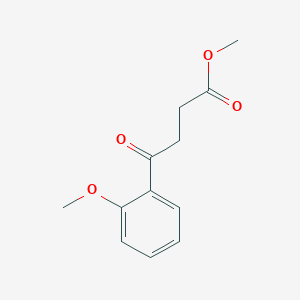
![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

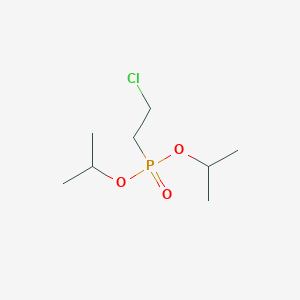

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)
